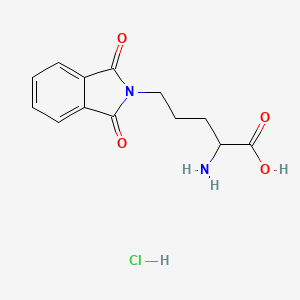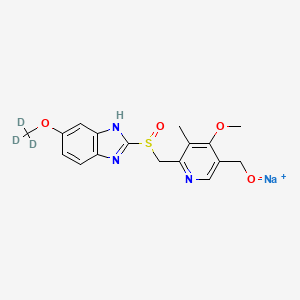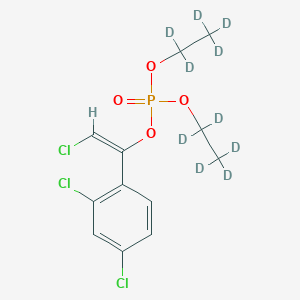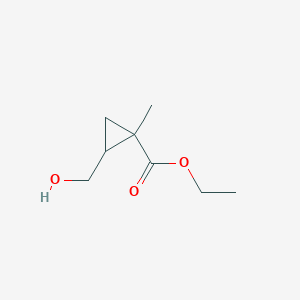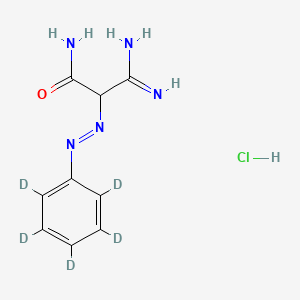
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) is a deuterated derivative of a synthetic organic compound It is characterized by the presence of an amino group, an imino group, and a phenyldiazenyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the preparation of β-iminino-β-ethoxypropanoate hydrochloride by the addition of ethyl cyanoacetate with ethanol.
Amination: The β-iminino-β-ethoxypropanoate hydrochloride is then aminated to form α-amidinoacetamide hydrochloride.
Diazotization and Coupling: The α-amidinoacetamide hydrochloride is coupled with diazotized aniline to produce the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines.
科学的研究の応用
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The phenyldiazenyl group can also participate in electron transfer reactions, affecting cellular redox states .
類似化合物との比較
Similar Compounds
- 2-Amidino-2-phenylazoacetamide-d5 Hydrochloride
- 3-Amino-3-imino-2-(phenylazo)propanamide-d5 Monohydrochloride
- NSC 10849
Uniqueness
3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) is unique due to its deuterated structure, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. Its specific functional groups also enable a wide range of chemical reactions, making it a versatile compound in research .
特性
分子式 |
C9H12ClN5O |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
3-amino-3-imino-2-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C9H11N5O.ClH/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6;/h1-5,7H,(H3,10,11)(H2,12,15);1H/i1D,2D,3D,4D,5D; |
InChIキー |
MWOBRIPIRLAVII-GWVWGMRQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC(C(=N)N)C(=O)N)[2H])[2H].Cl |
正規SMILES |
C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


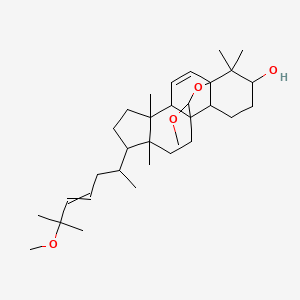

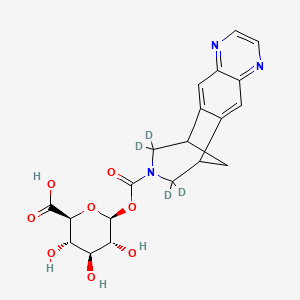
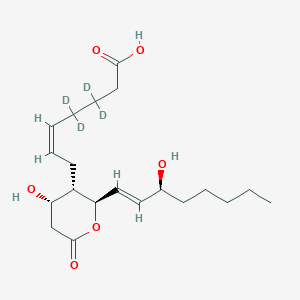
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
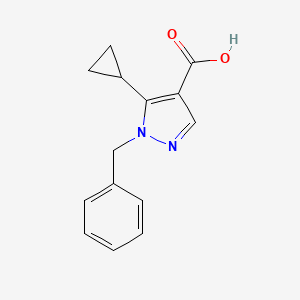
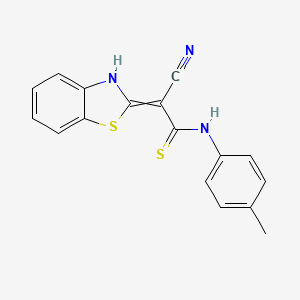
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
